molecular formula C13H23NO4 B2595968 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid CAS No. 2059987-63-0

1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Cat. No.: B2595968
CAS No.: 2059987-63-0
M. Wt: 257.33
InChI Key: KFLWOWNEKVAXJD-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Piperidine Derivatives

Piperidine derivatives have been central to organic and medicinal chemistry since the 19th century, when piperidine itself was first isolated from pepper and synthesized via pyridine hydrogenation. Early research focused on its structural elucidation, with pivotal contributions from Auguste Cahours and Thomas Anderson, who independently characterized its properties in the 1850s. The development of protected piperidine carboxylic acids emerged later, driven by advances in peptide synthesis and drug design.

The compound 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid represents a specialized derivative optimized for selective reactivity. Its design incorporates a tert-butoxycarbonyl (Boc) protecting group—a hallmark of modern peptide chemistry—and strategic methyl substituents to modulate steric and electronic effects. Such modifications reflect contemporary strategies for synthesizing complex molecules with defined stereochemical profiles.

Systematic Nomenclature and IUPAC Identification

IUPAC Name : this compound
Molecular Formula : C₁₃H₂₃NO₄
Molecular Weight : 257.33 g/mol

The structure comprises a piperidine ring with:

  • A tert-butoxycarbonyl (Boc) group at position 1, serving as an amine-protecting moiety.
  • Methyl groups at positions 2 and 6

Properties

IUPAC Name

2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWOWNEKVAXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo selective reactions makes it a valuable building block. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for the temporary protection of amine functionalities during multi-step synthetic processes.

Key Synthetic Applications:

  • Peptide Synthesis: The Boc group protects amines, enabling the formation of peptide bonds without interference from amino groups.
  • Functionalization: The carboxylic acid group can be utilized for further derivatization, allowing the introduction of diverse functional groups.

Interaction Studies

The compound's binding affinity to biological targets can be explored through interaction studies. While specific data on this compound is sparse, it shares structural similarities with other biologically active compounds, which can provide insights into its potential interactions.

Comparison with Related Compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
1-(tert-butoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acidPiperidine ring with tert-butoxycarbonyl at position 1Potentially active against similar targetsDifferent substitution pattern affects reactivity
1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acidSimilar piperidine core but methyl substitution at position 3May exhibit different pharmacological profilesVariability in side chain influences activity
(S)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acidEnantiomer with potential differences in biological activityChirality may affect receptor bindingStereochemistry plays a critical role in pharmacodynamics

Mechanism of Action

The primary mechanism of action for 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate . The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5)

  • Structural Differences :
    • The phenyl group at the 4-position replaces the methyl groups at 2- and 6-positions in the target compound.
    • Carboxylic acid is at position 2 instead of 3.
  • Impact on Properties: Increased hydrophobicity due to the aromatic phenyl group, which may improve membrane permeability but reduce aqueous solubility .

(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS: 1119512-35-4)

  • Structural Differences :
    • Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
    • Single methyl substituent at position 4.
  • Impact on Properties :
    • Reduced steric hindrance and increased ring strain due to the smaller pyrrolidine ring.
    • Lower molecular weight (~241 g/mol ) may improve metabolic stability .

(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1808807-76-2)

  • Structural Differences :
    • Trifluoromethyl (CF₃) group replaces the methyl substituent in the pyrrolidine analog.
  • Higher synthetic complexity and cost compared to methyl-substituted derivatives .

1-[(tert-Butoxy)carbonyl]-5,6-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4)

  • Structural Differences :
    • Fluorine atoms at positions 5 and 6 on the piperidine ring.
    • Carboxylic acid at position 3.
  • Improved metabolic stability and bioavailability compared to non-fluorinated analogs .

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 567-35-1)

  • Structural Differences :
    • Lacks methyl substituents at positions 2 and 6.
  • Impact on Properties: Lower molecular weight (229.27 g/mol) and reduced steric hindrance, enabling faster reaction kinetics in derivatization. Crystal structure (monoclinic, P2₁/c space group) differs from dimethyl analogs, influencing solubility and crystallization behavior .

Research Implications

  • Medicinal Chemistry : The target compound’s 2,6-dimethyl groups confer selectivity in enzyme inhibition, while analogs like the 4-phenyl variant offer enhanced hydrophobicity for CNS-targeting drugs.
  • Synthetic Challenges : Fluorinated and CF₃-substituted derivatives require specialized fluorination techniques, increasing synthesis costs .
  • Safety Profiles : Substituent type directly impacts toxicity; phenyl and CF₃ groups may necessitate additional safety evaluations .

Biological Activity

1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid (commonly referred to as the compound) is a piperidine derivative notable for its potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Structure : It features a piperidine ring with a tert-butoxycarbonyl (Boc) group at position 1 and a carboxylic acid functional group at position 4, which enhances its stability and reactivity compared to other piperidine derivatives.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzymatic Interactions : The compound has been shown to influence enzymatic activities, particularly in pathways related to viral infections. Its structure allows it to interact effectively with biological targets, enhancing its therapeutic potential against viruses such as Hepatitis C.
  • Binding Affinity : The presence of hydrogen bond donors and acceptors in its structure facilitates binding to various receptors and enzymes, which is crucial for its pharmacological effects .

Pharmacological Applications

The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its applications include:

  • Antiviral Agents : It is being explored as a building block for developing drugs targeting viral infections, particularly those affecting the liver.
  • Potential Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by modulating pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acidC₁₃H₂₃NO₄Additional methyl group at position 2Potentially active against similar targets
1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acidC₁₁H₁₉NO₄Lacks methyl substituents at positions 2 and 6Different pharmacological profiles
2,6-dimethylpiperidine-4-carboxylic acidC₈H₁₅NO₂No Boc protecting groupReduced stability and reactivity

This table highlights how variations in substituents can affect the biological activity and stability of piperidine derivatives.

Synthesis and Biological Testing

A study focused on synthesizing various derivatives of piperidine-based compounds revealed that modifications to the carboxylic acid group significantly impacted their inhibitory activity against angiotensin-converting enzyme (ACE). The compound demonstrated an IC50 value of approximately 0.07 µM, indicating potent activity compared to other synthesized analogs .

In Vivo Studies

In animal models, compounds derived from this piperidine derivative were tested for their effects on blood pressure regulation. While some derivatives showed promise in vitro, they did not translate effectively into significant in vivo results regarding blood pressure modulation . This emphasizes the need for further research into optimizing these compounds for therapeutic use.

Q & A

Basic: What are the recommended synthetic routes for 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a piperidine precursor. A common approach involves reacting 2,6-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine in anhydrous THF or DCM. Purification is critical due to potential by-products; column chromatography using silica gel with gradients of ethyl acetate/hexane (20–40%) is recommended. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) and 1^1H/13^13C NMR (deuterated DMSO or CDCl3_3) should confirm >95% purity .

Basic: How should researchers characterize this compound’s structural integrity and stereochemical configuration?

Methodological Answer:
Characterization requires multi-modal analysis:

  • NMR : 1^1H NMR (400 MHz) in CDCl3_3 should show distinct peaks for tert-butyl (δ 1.4–1.5 ppm), piperidine methyl groups (δ 1.0–1.2 ppm), and carboxylic acid protons (broad, δ 10–12 ppm). 13^13C NMR confirms Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) .
  • HPLC-MS : ESI-MS in positive mode detects [M+H]+^+ at m/z 258.3 (calculated for C13_{13}H23_{23}NO4_4). Retention time consistency across batches ensures reproducibility .
  • X-ray Crystallography : For stereochemical validation, single crystals grown via slow evaporation in ethanol/water (1:1) can resolve axial/equatorial substituent orientations .

Advanced: What experimental strategies address contradictions in reported stability data for Boc-protected piperidines under acidic conditions?

Methodological Answer:
Conflicting stability reports may arise from varying acid strengths or reaction times. To resolve this:

  • Controlled Kinetic Studies : Perform Boc deprotection trials with TFA (0.1–2 M in DCM) at 0–25°C, monitoring by TLC (ninhydrin stain) or in-situ IR for carbonyl loss (1720 cm1^{-1}). Compare half-lives to identify critical thresholds .
  • pH-Dependent Stability Assays : Use buffered solutions (pH 1–6) to simulate physiological conditions. LC-MS quantifies intact compound over 24–72 hours, revealing degradation pathways (e.g., hydrolysis vs. decarboxylation) .

Basic: What are critical safety considerations during handling and storage?

Methodological Answer:

  • Handling : Use nitrile gloves and chemical goggles to prevent skin/eye contact (H315, H319 hazards). Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage : Store in sealed, moisture-proof containers at 2–8°C (dry conditions). Desiccants like silica gel prevent carboxylic acid hygroscopicity .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced: How does the steric bulk of the Boc group influence regioselectivity in subsequent derivatization reactions?

Methodological Answer:
The Boc group’s tert-butyl moiety directs reactivity by sterically shielding the piperidine nitrogen. For example:

  • Amide Coupling : Use EDC/HOBt in DMF to selectively functionalize the carboxylic acid without Boc cleavage. The Boc group remains intact at <50°C .
  • Nucleophilic Substitution : Steric hindrance reduces side reactions at the 4-position. Computational modeling (DFT) can predict attack sites, validated by 1^1H NMR coupling constants .

Advanced: How can researchers resolve discrepancies in solubility data across solvents for this compound?

Methodological Answer:

  • Solubility Screening : Use a shake-flask method in DMSO, THF, ethanol, and aqueous buffers (pH 3–9). Quantify via UV-Vis at λ = 210–220 nm (carboxylic acid absorbance) .
  • Co-solvency Studies : For poor aqueous solubility, test PEG-400/water mixtures (10–30% w/v). Dynamic light scattering (DLS) identifies aggregation thresholds .

Basic: What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 20 min) to separate impurities. ELSD detects non-UV-active species .
  • LC-HRMS : Identify impurities via exact mass (e.g., de-Boc by-product at m/z 158.1) .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to assess hygroscopicity .

Advanced: What strategies mitigate racemization during peptide coupling involving the carboxylic acid group?

Methodological Answer:

  • Coupling Reagents : Use DIC/Oxyma Pure instead of EDCI to minimize racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .
  • Low-Temperature Reactions : Perform couplings at –20°C in DMF to slow base-catalyzed racemization .

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